![molecular formula C16H13N3O3S2 B2929076 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 324759-09-3](/img/structure/B2929076.png)

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

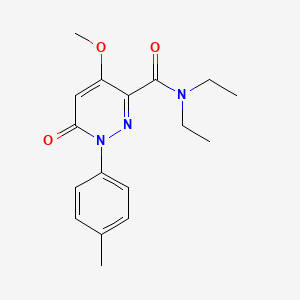

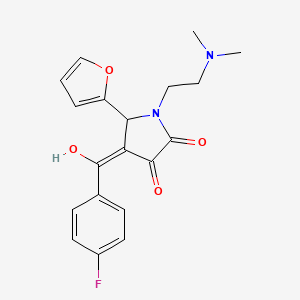

The compound is a complex organic molecule, likely used in the field of chemistry or biochemistry. It contains functional groups such as thiazole and carboxamide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research focuses on the synthesis of nitrothiophene derivatives with potential applications in radiosensitization and as bioreductively activated cytotoxins for cancer therapy. These compounds have been evaluated for their ability to sensitize hypoxic mammalian cells to radiation, indicating their potential in enhancing radiotherapy's effectiveness (Threadgill et al., 1991).

- Studies also explore the development of bimetallic composite catalysts using related chemical structures for the synthesis of arylated furans and thiophenes in aqueous media, highlighting their importance in green chemistry and sustainable industrial processes (Bumagin et al., 2019).

Antimicrobial and Antifungal Applications

- Novel arylazothiazole disperse dyes containing selenium, synthesized from compounds with similar structures, showed significant antimicrobial and antitumor activities. These findings indicate their potential use in developing sterile and bioactive fabrics for medical and industrial applications (Khalifa et al., 2015).

- Schiff bases and azetidinones derived from isonicotinyl hydrazones, related to the compound of interest, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. This research suggests that modifications of the core structure can lead to compounds with significant central nervous system (CNS) activity (Thomas et al., 2016).

Antitubercular and Anticancer Activity

- Schiff bases and 2-azetidinones of isonocotinyl hydrazone show promising antitubercular and antimicrobial activities, highlighting the potential of structurally related compounds in addressing tuberculosis and other infectious diseases (Sivakumar & Rajasekaran, 2013).

- Microwave-assisted synthesis of Schiff's bases containing thiadiazole scaffold and benzamide groups has been explored for their anticancer activity. This approach underlines the compound's relevance in developing new therapeutic agents for cancer treatment (Tiwari et al., 2017).

Eigenschaften

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S2/c1-9-3-4-10(2)11(7-9)12-8-23-16(17-12)18-15(20)13-5-6-14(24-13)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBJJPMRFWLBOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)

![N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2928999.png)

![2-Chloro-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2929002.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2929003.png)

![4-bromo-N-{2-[4-(4-bromobenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2929005.png)

![6-Phenyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2929006.png)

![tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2929009.png)

![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2929015.png)